3-Fluoro-α-methyl-4-(4-isopropyl-2-thiazolyl)benzeneacetic acid 3-Fluoro-α-methyl-4-(4-isopropyl-2-thiazolyl)benzeneacetic acid
Brand Name: Vulcanchem
CAS No.: 138568-72-6
VCID: VC0151305
InChI: InChI=1S/C15H16FNO2S/c1-8(2)13-7-20-14(17-13)11-5-4-10(6-12(11)16)9(3)15(18)19/h4-9H,1-3H3,(H,18,19)
SMILES: CC(C)C1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F
Molecular Formula: C15H16FNO2S
Molecular Weight: 293.4 g/mol

3-Fluoro-α-methyl-4-(4-isopropyl-2-thiazolyl)benzeneacetic acid

CAS No.: 138568-72-6

Main Products

VCID: VC0151305

Molecular Formula: C15H16FNO2S

Molecular Weight: 293.4 g/mol

3-Fluoro-α-methyl-4-(4-isopropyl-2-thiazolyl)benzeneacetic acid - 138568-72-6

CAS No. 138568-72-6
Product Name 3-Fluoro-α-methyl-4-(4-isopropyl-2-thiazolyl)benzeneacetic acid
Molecular Formula C15H16FNO2S
Molecular Weight 293.4 g/mol
IUPAC Name 2-[3-fluoro-4-(4-propan-2-yl-1,3-thiazol-2-yl)phenyl]propanoic acid
Standard InChI InChI=1S/C15H16FNO2S/c1-8(2)13-7-20-14(17-13)11-5-4-10(6-12(11)16)9(3)15(18)19/h4-9H,1-3H3,(H,18,19)
Standard InChIKey SZVIKFHPCYVIFT-UHFFFAOYSA-N
SMILES CC(C)C1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F
Canonical SMILES CC(C)C1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)F
PubChem Compound 15163914
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator